molecular formula C19H16ClN3O2 B10900707 2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B10900707
M. Wt: 353.8 g/mol
InChI Key: XRAPTVVSQHWXCC-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The structure of the compound is complex, containing both an indole moiety and a pyrazole ring. Let’s break it down:

  • Indole Moiety: : The indole core (1H-indole) is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring. It occurs naturally in various plant alkaloids and has been extensively studied due to its pharmacological significance.

  • Pyrazole Ring: : The pyrazole ring (1H-pyrazol-3-yl) is a five-membered heterocycle containing two nitrogen atoms. It is commonly found in pharmaceutical compounds and exhibits diverse biological properties.

Preparation Methods

The synthetic route to this compound involves several steps. Here’s a summary of the key reactions:

    Starting Material: Begin with commercially available 4-bromoaniline.

    Diazotization and Reduction: Convert 4-bromoaniline to 4-bromophenylhydrazine (2).

    Cyclization: Condense 4-bromophenylhydrazine with ethyl pyruvate to obtain ethyl 5-bromo-1H-indole-2-carboxylate (4).

    Benzylation: React 4 with 4-chlorobenzyl chloride to form N-benzylated ester 5.

    Hydrolysis: Hydrolyze the ester to obtain the desired carboxylic acid 6.

    Coupling Reactions: Couple carboxylic acid 6 with appropriate amines to synthesize the target compound 7a–j.

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions typical of indole derivatives, including oxidation, reduction, and substitution.

    Common Reagents: Reagents such as polyphosphoric acid (PPA), 4-chlorobenzyl chloride, and amines are used.

    Major Products: The specific products formed depend on the choice of amine during coupling reactions.

Scientific Research Applications

    Medicine: Investigate its antibacterial activity against pathogenic Gram-negative bacteria.

    Chemistry: Explore its reactivity in various transformations.

    Industry: Consider its use as a building block for more complex molecules.

Mechanism of Action

The exact mechanism remains to be fully elucidated, but it likely interacts with specific molecular targets or pathways. Further research is needed to understand its effects.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C19H16ClN3O2/c20-14-5-1-11(2-6-14)10-22-8-7-15(21-22)23-18(24)16-12-3-4-13(9-12)17(16)19(23)25/h1-8,12-13,16-17H,9-10H2

InChI Key

XRAPTVVSQHWXCC-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=NN(C=C4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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